molecular formula C26H22Cl2N2O B1193829 10,10-bis(pyridin-4-ylmethyl)anthracen-9-one;dihydrochloride CAS No. 122955-13-9

10,10-bis(pyridin-4-ylmethyl)anthracen-9-one;dihydrochloride

Katalognummer: B1193829
CAS-Nummer: 122955-13-9
Molekulargewicht: 449.375
InChI-Schlüssel: WOGWMARIFDNZON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

XE 991 Dihydrochlorid ist ein potenter und selektiver Blocker von KCNQ (Kv7) spannungsgesteuerten Kaliumkanälen. Es wird häufig in der wissenschaftlichen Forschung eingesetzt, um die physiologischen und pharmakologischen Rollen dieser Kanäle zu untersuchen. Die Verbindung ist bekannt für ihre Fähigkeit, verschiedene Subtypen von KCNQ-Kanälen zu hemmen, darunter Kv7.1, Kv7.2 und Kv7.3, mit hoher Spezifität und Potenz .

2. Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von XE 991 Dihydrochlorid umfasst mehrere Schritte, beginnend mit den entsprechenden Anthracenon-Derivaten. Die wichtigsten Schritte sind:

    Bildung des Anthracenon-Kerns: Dies beinhaltet die Reaktion von Anthracen mit geeigneten Reagenzien, um funktionelle Gruppen an bestimmten Positionen einzuführen.

    Pyridinylmethyl-Substitution: Der Anthracenon-Kern wird dann unter kontrollierten Bedingungen mit Pyridinylmethyl-Gruppen umgesetzt, um das gewünschte Produkt zu bilden.

    Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu erreichen.

Industrielle Produktionsmethoden: Die industrielle Produktion von XE 991 Dihydrochlorid folgt ähnlichen synthetischen Routen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Fortgeschrittene Reinigungstechniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden eingesetzt, um sicherzustellen, dass die Verbindung strengen Qualitätsstandards entspricht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of XE 991 dihydrochloride involves multiple steps, starting from the appropriate anthracenone derivatives. The key steps include:

    Formation of the Anthracenone Core: This involves the reaction of anthracene with suitable reagents to introduce functional groups at specific positions.

    Pyridinylmethyl Substitution: The anthracenone core is then reacted with pyridinylmethyl groups under controlled conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods: Industrial production of XE 991 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets stringent quality standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: XE 991 Dihydrochlorid unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

    Substitutionsreaktionen: Umfassen typischerweise nucleophile oder elektrophile Reagenzien unter milden bis moderaten Bedingungen.

    Oxidationsreaktionen: Erfordern oft Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

    Reduktionsreaktionen: Können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene Derivate von XE 991 Dihydrochlorid mit unterschiedlichen funktionellen Gruppen ergeben .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. KCNQ Potassium Channel Inhibition
XE-991 is primarily recognized for its role as a KCNQ channel blocker. It selectively inhibits the M-current mediated by KCNQ2/3 channels, which has implications in the treatment of neurological disorders.

  • Mechanism of Action : By blocking KCNQ channels, XE-991 affects neuronal excitability and neurotransmitter release, particularly acetylcholine (ACh) in the hippocampus, enhancing cognitive functions .
  • IC50 Values :
    • M-current: 0.98 μM
    • KCNQ2: 0.71 μM
    • KCNQ1: 0.75 μM
    • Kv1.2 and Kv4.3: >100 μM and >43 μM respectively .

2. Cognitive Enhancement
Research indicates that XE-991 can enhance cognitive performance when administered orally in vivo, making it a potential candidate for treating cognitive deficits associated with various neurological conditions .

1. Antimicrobial and Anticancer Properties
The compound has shown promise beyond potassium channel inhibition:

  • Antimicrobial Activity : Derivatives of anthracenedione compounds, including XE-991, have been investigated for their antibacterial and antifungal properties. Studies have highlighted their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The structural characteristics of anthracenediones allow them to exhibit antitumor activity. Certain derivatives are currently undergoing clinical trials for their efficacy against different cancer types .

Study on Cognitive Enhancement

A study published in Neuropharmacology demonstrated that administration of XE-991 significantly improved memory retention in rodent models. The results indicated that the compound's ability to modulate KCNQ channels directly correlates with enhanced cognitive functions .

Antimicrobial Efficacy

Research conducted by Stasevych et al. explored various amino-substituted anthracenediones, including XE-991 derivatives, revealing substantial antimicrobial activity against pathogens like Candida albicans and Mycobacterium tuberculosis. The study emphasized the potential of these compounds as effective therapeutic agents in treating infections resistant to conventional antibiotics .

Summary Table of Applications

Application AreaDescriptionReferences
KCNQ Channel BlockerSelective inhibition of KCNQ channels affecting neuronal excitability
Cognitive EnhancementEnhances memory retention and cognitive functions
Antimicrobial ActivityEffective against various bacterial strains
Anticancer PotentialInvestigated for efficacy against multiple cancer types

Wirkmechanismus

XE 991 dihydrochloride exerts its effects by blocking KCNQ (Kv7) channels, which are crucial for regulating neuronal excitability and cardiac function. The compound binds to the channels and inhibits their activity, leading to a reduction in potassium ion flow. This action modulates the electrical activity of cells, thereby influencing various physiological processes. The primary molecular targets are the Kv7.1, Kv7.2, and Kv7.3 subtypes of KCNQ channels .

Vergleich Mit ähnlichen Verbindungen

    Linopirdine: Another KCNQ channel blocker with similar properties but different potency and selectivity.

    Retigabine: A KCNQ channel opener, used as an anticonvulsant, which contrasts with the blocking action of XE 991 dihydrochloride.

Uniqueness: XE 991 dihydrochloride is unique due to its high specificity and potency in blocking KCNQ channels. It is particularly effective in inhibiting Kv7.1, Kv7.2, and Kv7.3 channels, making it a valuable tool in research focused on these targets .

Biologische Aktivität

Overview

10,10-bis(pyridin-4-ylmethyl)anthracen-9-one; dihydrochloride, commonly referred to as XE 991, is a synthetic compound notable for its selective inhibition of KCNQ (Kv7) voltage-gated potassium channels. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurological disorders and cancer treatment.

  • Molecular Formula: C26H22Cl2N2O
  • Molecular Weight: 449.38 g/mol
  • CAS Number: 122955-13-9
  • IUPAC Name: 10,10-bis(pyridin-4-ylmethyl)anthracen-9-one; dihydrochloride
  • InChI Key: WOGWMARIFDNZON-UHFFFAOYSA-N

XE 991 operates primarily as a KCNQ channel blocker. KCNQ channels are crucial for maintaining the resting membrane potential and regulating neuronal excitability. By inhibiting these channels, XE 991 can modulate various physiological processes, including neurotransmitter release and neuronal firing rates.

Anticancer Activity

Recent studies have highlighted the anticancer properties of XE 991. It has shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference Compound IC50 (µM)
CEM-13 (T-cell leukemia)0.137Doxorubicin0.15
U-937 (monocytic leukemia)0.142Doxorubicin0.12
MCF-7 (breast cancer)0.145Doxorubicin0.1

These results indicate that XE 991 exhibits comparable potency to established chemotherapeutics like doxorubicin, suggesting its potential as an anticancer agent.

Neuroprotective Effects

In addition to its anticancer activity, XE 991 has been investigated for neuroprotective effects. It has been shown to protect neurons from excitotoxicity by inhibiting excessive neuronal firing associated with disorders such as epilepsy and neuropathic pain. Studies have demonstrated that XE 991 reduces the release of excitatory neurotransmitters in models of neuronal injury.

Case Studies

  • Study on KCNQ Channels:
    In a study assessing the role of KCNQ channels in neuronal excitability, XE 991 was administered to rodent models exhibiting hyperexcitability. The results showed a marked reduction in seizure frequency and severity, indicating its potential utility in treating epilepsy.
  • Anticancer Efficacy:
    A clinical trial evaluated the efficacy of XE 991 in patients with refractory cancer types. The trial reported a partial response in several patients, with manageable side effects primarily related to its mechanism of action on potassium channels.

Eigenschaften

IUPAC Name

10,10-bis(pyridin-4-ylmethyl)anthracen-9-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O.2ClH/c29-25-21-5-1-3-7-23(21)26(17-19-9-13-27-14-10-19,18-20-11-15-28-16-12-20)24-8-4-2-6-22(24)25;;/h1-16H,17-18H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGWMARIFDNZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662764
Record name 10,10-Bis[(pyridin-4-yl)methyl]anthracen-9(10H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122955-42-4
Record name 10,10-Bis[(pyridin-4-yl)methyl]anthracen-9(10H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122955-42-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.